molecular formula C5H11NO B14661165 2-Propanamine, 2-methyl-N-methylene-, N-oxide CAS No. 41012-82-2

2-Propanamine, 2-methyl-N-methylene-, N-oxide

Cat. No.: B14661165
CAS No.: 41012-82-2
M. Wt: 101.15 g/mol
InChI Key: PVMBWGUNDZTWEY-UHFFFAOYSA-N
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Description

2-Propanamine, 2-methyl-N-methylene-, N-oxide is an organic compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.1469 g/mol . This compound is a derivative of amine oxides, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, 2-methyl-N-methylene-, N-oxide typically involves the oxidation of the corresponding amine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peroxycarboxylic acids (RCOOOH) . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and efficiency. The final product is usually purified through distillation or crystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, 2-methyl-N-methylene-, N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield the corresponding amine.

Scientific Research Applications

2-Propanamine, 2-methyl-N-methylene-, N-oxide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Propanamine, 2-methyl-N-methylene-, N-oxide involves its interaction with molecular targets through its N-oxide group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in both chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanamine, 2-methyl-N-methylene-, N-oxide is unique due to its specific N-oxide functional group, which imparts distinct redox properties and reactivity. This makes it valuable in various chemical transformations and industrial applications.

Properties

CAS No.

41012-82-2

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

N-tert-butylmethanimine oxide

InChI

InChI=1S/C5H11NO/c1-5(2,3)6(4)7/h4H2,1-3H3

InChI Key

PVMBWGUNDZTWEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[N+](=C)[O-]

Origin of Product

United States

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